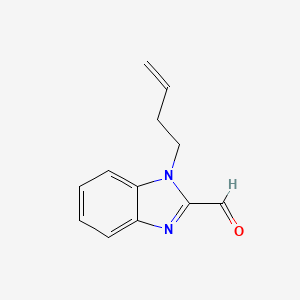

1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

819872-20-3 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-but-3-enylbenzimidazole-2-carbaldehyde |

InChI |

InChI=1S/C12H12N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h2,4-7,9H,1,3,8H2 |

InChI Key |

WTFKFXSXTFVJKG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCN1C2=CC=CC=C2N=C1C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzimidazole-2-carbaldehyde

Benzimidazole-2-carbaldehyde is synthesized via condensation of o-phenylenediamine with glyoxylic acid under mild conditions. Hydroxyapatite catalysts enable eco-friendly production at 46–58°C, yielding 85–90% pure product. Key spectral data:

Regioselective N1-Alkylation

Alkylation of benzimidazole-2-carbaldehyde with but-3-en-1-yl bromide proceeds in DMF using K2CO3 as a base. The reaction achieves ~70% yield under reflux (80°C, 12 h), favoring N1 substitution due to steric and electronic factors.

- Key Parameters:

- Solvent: DMF or acetonitrile.

- Temperature: 80–90°C.

- Base: K2CO3 or NaH.

1H NMR of Product: δ 5.56 (2H, s, N-CH2), 5.20–5.10 (2H, m, CH2=CH), 2.85–2.70 (2H, m, CH2-CH=CH2).

Cyclocondensation Followed by Vilsmeier-Haack Formylation

Cyclocondensation of o-Phenylenediamine with But-3-en-1-yl Aldehyde

Phosphoric acid (10 mol%) catalyzes the reaction between o-phenylenediamine and but-3-en-1-yl aldehyde in methanol, forming 1-(but-3-en-1-yl)-1H-benzimidazole at 65°C (83% yield).

- Reaction Mechanism:

- Imine formation between aldehyde and amine.

- Acid-catalyzed cyclization to benzimidazole.

Vilsmeier-Haack Formylation at C2

The Vilsmeier reagent (DMF-POCl3) formylates the electron-rich C2 position of 1-(but-3-en-1-yl)-1H-benzimidazole at 0–5°C, followed by reflux (70°C, 4 h). Yield: 65–72%.

- Critical Conditions:

- POCl3/DMF molar ratio: 10:1.

- Solvent: Anhydrous DMF.

13C NMR (DMSO-d6): δ 185.34 (CHO), 138.85 (C2), 124.49 (CH=CH2).

One-Pot Synthesis Using Glyoxylic Acid and But-3-en-1-yl Bromide

A tandem approach combines alkylation and cyclization in a single pot:

- o-Phenylenediamine reacts with glyoxylic acid (1:1.2 molar ratio) in ethanol/water (1:2) at 50°C.

- But-3-en-1-yl bromide is added post-cyclization, with K2CO3 facilitating alkylation (60% overall yield).

Advantages:

- Avoids isolation of intermediates.

- Reduces solvent waste.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | 2 | 70 | High regioselectivity | Requires pre-formed aldehyde |

| Cyclocondensation + Formylation | 2 | 65 | One-pot cyclization feasible | But-3-en-1-yl aldehyde accessibility |

| One-Pot Synthesis | 1 | 60 | Eco-friendly, reduced steps | Lower yield due to side reactions |

Applications and Derivatives

1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The but-3-en-1-yl group can undergo substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 1-(But-3-en-1-yl)-1H-benzimidazole-2-carboxylic acid.

Reduction: 1-(But-3-en-1-yl)-1H-benzimidazole-2-methanol.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

The benzimidazole scaffold is well-known for its diverse pharmacological properties. Various derivatives of benzimidazole, including 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde, have been investigated for their antimicrobial, anticancer, anti-inflammatory, and antiviral activities.

Antimicrobial Properties

Research indicates that benzimidazole derivatives demonstrate significant antimicrobial activity. For instance, compounds similar to 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde have shown effectiveness against a range of pathogens including Staphylococcus aureus and Candida albicans. Studies report minimum inhibitory concentrations (MIC) in the low microgram per milliliter range, highlighting their potential as antimicrobial agents .

Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer properties. For example, certain compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 and HepG2. The mechanism often involves the disruption of tubulin polymerization, which is crucial for cancer cell division .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives is notable, with several studies reporting significant reductions in inflammation markers. Compounds derived from this scaffold have been shown to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process .

Case Studies

Several studies have documented the pharmacological activities of benzimidazole derivatives:

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It can also induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. The compound’s ability to modulate cellular pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Structural and Functional Group Variations

1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde (CAS: 537010-29-0)

- Molecular Formula : C₁₉H₁₄N₂O

- Key Features : Substitution at N1 with a bulky 2-naphthylmethyl group instead of a but-3-enyl chain.

- The carbaldehyde group remains intact, retaining reactivity for derivatization .

1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole

- Molecular Formula : C₂₉H₃₂N₂

- Key Features : Dual substitution with tert-butylphenyl groups at N1 and C2.

- Implications: The tert-butyl groups enhance steric hindrance and hydrophobicity, which may improve metabolic stability but limit interactions with polar biological targets.

1-(1H-Benzimidazol-2-yl)-3-phenylprop-2-en-1-one

- Molecular Formula : C₁₆H₁₂N₂O

- Key Features : A chalcone-like structure (α,β-unsaturated ketone) instead of a carbaldehyde.

- Implications: The conjugated enone system enables Michael addition reactions, differing from the aldehyde’s nucleophilic reactivity. This derivative’s extended π-system may enhance UV absorption properties, relevant for photochemical applications .

Physicochemical Properties

| Property | 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde | 1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde | 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole |

|---|---|---|---|

| Molecular Weight | 188.23 g/mol | 286.33 g/mol | 408.58 g/mol |

| Key Substituents | But-3-enyl, carbaldehyde | Naphthylmethyl, carbaldehyde | tert-Butylphenyl |

| Reactivity | High (aldehyde group) | High (aldehyde group) | Low (no electrophilic sites) |

| Lipophilicity (LogP)* | Moderate (~2.5) | High (~4.0) | Very high (~6.5) |

| Solubility | Moderate in DMSO, low in water | Low in polar solvents | Insoluble in water |

*Estimated using fragment-based methods.

Biological Activity

1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde is a compound belonging to the benzimidazole family, which has gained attention due to its diverse biological activities. Benzimidazoles are known for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde, supported by various studies and data.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to benzimidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, derivatives demonstrated antibacterial activity superior to standard antibiotics like ciprofloxacin and ampicillin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde | S. aureus | 16 µg/mL |

| E. coli | 32 µg/mL | |

| Other benzimidazole derivatives | S. aureus | 10 µg/mL |

| E. coli | 20 µg/mL |

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. A study highlighted that compounds similar to 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde showed cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action often involves the induction of apoptosis through reactive oxygen species (ROS) generation and DNA damage .

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro assays demonstrated that 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. This suggests a potent anticancer effect, warranting further investigation into its potential as a therapeutic agent .

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have also been documented. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. The specific anti-inflammatory pathways activated by 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde are still under investigation but may involve modulation of NF-kB signaling pathways .

The biological activities of benzimidazoles, including 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde, are often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in disease processes. For example:

- Antimicrobial Action : Inhibition of bacterial cell wall synthesis.

- Anticancer Action : Induction of apoptosis via ROS generation.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and butenyl vinyl protons (δ 5.0–5.8 ppm). Benzimidazole aromatic protons appear as multiplets (δ 7.2–8.1 ppm) .

- IR Spectroscopy : Confirm the aldehyde group (C=O stretch ~1680 cm⁻¹) and C=N benzimidazole absorption (~1600 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity analysis.

How does X-ray crystallography elucidate the structural and intermolecular interactions of benzimidazole derivatives?

Advanced Research Focus

Crystal structure analysis (e.g., for related compounds in ) reveals:

- Planarity : The benzimidazole core is near-planar, with dihedral angles <10° between fused rings.

- Non-covalent interactions : Weak π-π stacking (centroid distances ~3.7 Å) and C–H···π bonds stabilize the lattice.

Application : Use single-crystal X-ray diffraction to assess steric effects of the butenyl group on packing efficiency.

What computational methods predict the electronic properties and reactivity of 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde?

Q. Advanced Research Focus

- DFT Calculations : B3LYP/6-31G* optimizations can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Solvent Modeling : PCM (Polarizable Continuum Model) simulations evaluate solvent effects on reactivity (e.g., DCM vs. DMF).

- Docking Studies : If biologically active, dock the compound against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina .

What strategies mitigate safety risks during the handling of 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde in laboratory settings?

Q. Basic Research Focus

- PPE : Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate halogenated solvent waste (e.g., DCM) from organic residues .

How can researchers design analogs of 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde for antimicrobial activity studies?

Q. Advanced Research Focus

- SAR Framework : Modify the butenyl chain (e.g., substituent length, branching) or benzimidazole substituents (e.g., electron-withdrawing groups) to enhance bioactivity .

- Synthetic Routes : Adapt methods from analogous compounds (e.g., 2-(pyrol-3-yl)benzimidazoles via quinoxalinone rearrangement) .

- Bioassay Protocols : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.